Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)-
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Overview
Description
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propanoic acid backbone substituted with bromine and phenoxy groups, and esterified with a tribromophenyl group. The stereochemistry of the compound is specified as (2S)-, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-bromo-3-phenoxypropanoic acid with 2,4,6-tribromophenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and phenoxy groups in the compound can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-bromo-, ethyl ester: Similar in structure but lacks the phenoxy and tribromophenyl groups.
Propanoic acid, 3-phenoxy-, methyl ester: Contains a phenoxy group but differs in the ester and bromine substitution patterns.
Uniqueness
Propanoic acid, 2-bromo-3-phenoxy-, 2,4,6-tribromophenyl ester, (2S)- is unique due to its specific combination of bromine, phenoxy, and tribromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
331991-08-3 |
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Molecular Formula |
C15H10Br4O3 |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) (2S)-2-bromo-3-phenoxypropanoate |
InChI |
InChI=1S/C15H10Br4O3/c16-9-6-11(17)14(12(18)7-9)22-15(20)13(19)8-21-10-4-2-1-3-5-10/h1-7,13H,8H2/t13-/m0/s1 |
InChI Key |
ZYOFTQCKDUWMMS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@@H](C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
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